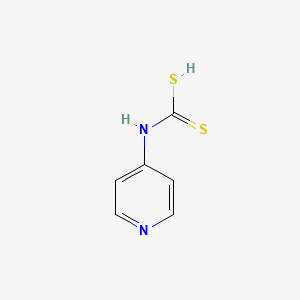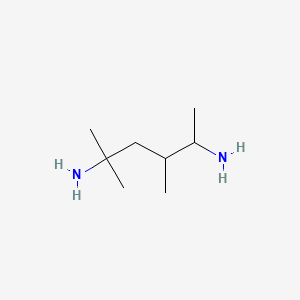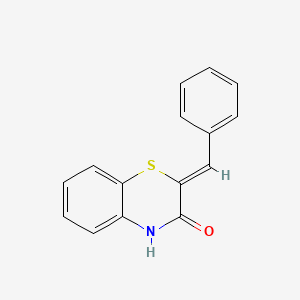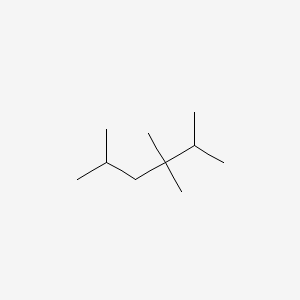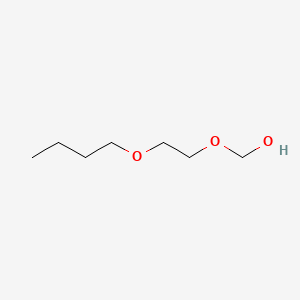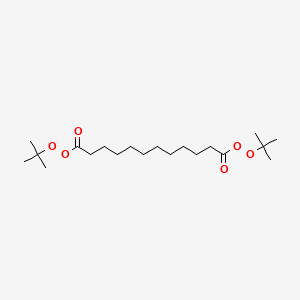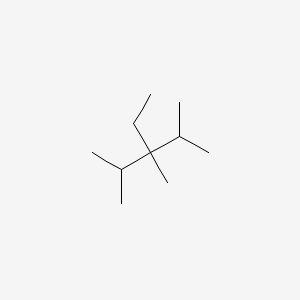
3-Ethyl-2,3,4-trimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,3,4-trimethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is one of the many isomers of decane, and it is known for its unique structural properties that differentiate it from other hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3,4-trimethylpentane can be achieved through various organic reactions. One common method involves the alkylation of isobutane with ethylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under high pressure and moderate temperatures to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, including various isomers of decane. The resulting mixture is then subjected to fractional distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,3,4-trimethylpentane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to oxygen, especially at high temperatures, it can undergo combustion to produce carbon dioxide and water.
Substitution: In the presence of halogens like chlorine or bromine, it can undergo halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Requires oxygen and high temperatures.
Halogenation: Requires halogens (e.g., chlorine) and ultraviolet light or heat to initiate the reaction.
Major Products:
Combustion: Produces carbon dioxide and water.
Halogenation: Produces various halogenated derivatives depending on the halogen used.
Scientific Research Applications
3-Ethyl-2,3,4-trimethylpentane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched hydrocarbons and their properties.
Biology: Investigated for its potential effects on biological systems, although it is primarily of interest due to its chemical properties.
Industry: Utilized in the formulation of fuels and lubricants due to its stability and energy content.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,3,4-trimethylpentane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions such as high temperatures or in the presence of catalysts. Its molecular structure allows it to interact with other molecules in predictable ways, making it useful in various chemical processes .
Comparison with Similar Compounds
2,2,4-Trimethylpentane:
2,3,3-Trimethylpentane: Another isomer of decane with a different branching pattern.
2,2,3-Trimethylpentane: Yet another isomer with its own unique properties.
Uniqueness: 3-Ethyl-2,3,4-trimethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. This uniqueness makes it valuable in studies comparing the effects of different structural arrangements on hydrocarbon behavior .
Properties
CAS No. |
52897-19-5 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
3-ethyl-2,3,4-trimethylpentane |
InChI |
InChI=1S/C10H22/c1-7-10(6,8(2)3)9(4)5/h8-9H,7H2,1-6H3 |
InChI Key |
OHZNMGSGEFVFTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


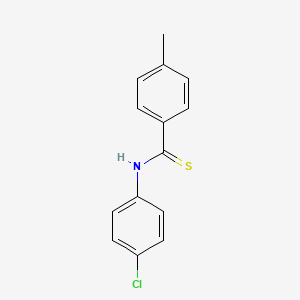
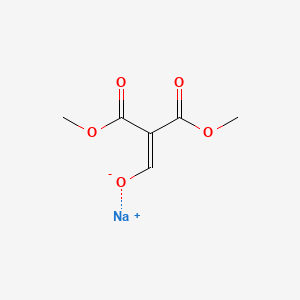
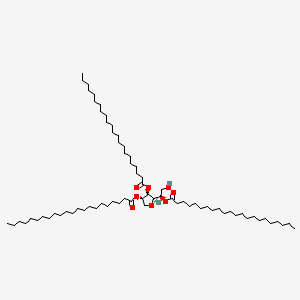
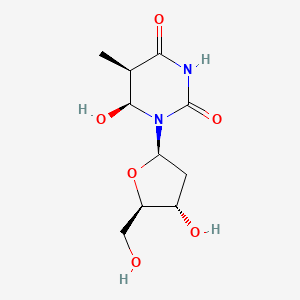

![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
